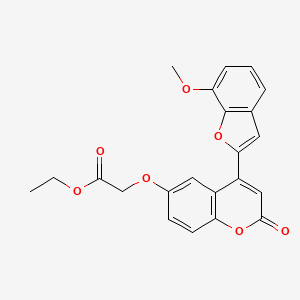

ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate

Description

Ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate (molecular formula: C₃₃H₂₆O₈, exact mass: 562.16 g/mol) is a synthetic coumarin derivative with a benzofuran substituent at the 4-position of the chromen-2-one core and an ethyl oxyacetate group at the 6-position. The 7-methoxybenzofuran moiety enhances π-π stacking interactions, while the ethyl oxyacetate group contributes to solubility and metabolic stability .

Properties

IUPAC Name |

ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O7/c1-3-26-21(24)12-27-14-7-8-17-15(10-14)16(11-20(23)28-17)19-9-13-5-4-6-18(25-2)22(13)29-19/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGWUMXBXCSDAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that benzofuran derivatives, a core structure in this compound, have been found to exhibit antimicrobial properties. They are considered as emerging scaffolds for antimicrobial agents.

Mode of Action

Benzofuran derivatives are known to interact with various biological targets, leading to their antimicrobial activity. The presence of different substituents on the benzofuran ring can enhance this activity.

Biochemical Pathways

Benzofuran derivatives are known to interact with multiple targets and pathways due to their wide range of biological activities.

Biological Activity

Ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate is a complex organic compound that combines elements of benzofuran and chromenone structures. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activities, and underlying mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 394.43 g/mol. The structure consists of a benzofuran moiety linked to a chromenone via an ether bond, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of both the benzofuran and chromenone rings followed by their coupling. Common methods include:

- Formation of Benzofuran : Starting from resorcinol and ethylacetoacetate under acidic conditions.

- Coupling Reaction : Utilizing appropriate coupling agents to link the benzofuran and chromenone structures.

- Purification : Techniques such as recrystallization or chromatography to isolate the desired compound.

Antioxidant Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay indicates that these compounds can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Activity

In vitro studies have shown that derivatives containing benzofuran and chromenone exhibit antimicrobial properties against various pathogens. For example, certain analogs have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to standard antibiotics .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). Results indicate that this compound may induce apoptosis in these cells, with IC50 values suggesting moderate to high potency .

The biological effects of ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yloxy)acetate can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may interact with various enzymes involved in cellular signaling pathways, potentially modulating their activity through competitive inhibition or allosteric effects.

- Receptor Binding : The structural components allow for binding to specific receptors, influencing pathways related to inflammation and cell growth.

- Free Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to donate electrons, thus neutralizing free radicals effectively.

Study on Antioxidant Activity

A study published in Letters in Drug Design & Discovery evaluated the antioxidant capacity of similar coumarin derivatives using various assays, revealing that compounds with structural similarities displayed superior activity compared to standard antioxidants like ascorbic acid .

Cytotoxicity Evaluation

Research conducted on the cytotoxic effects of benzofuran derivatives indicated promising results against cancer cell lines, with specific focus on their mechanism involving apoptosis induction through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related coumarin derivatives to highlight substituent effects on physicochemical and biological properties:

Key Differences and Implications

Substituent Position and Bioactivity :

- The 4-(7-methoxybenzofuran-2-yl) group in the target compound introduces a rigid, hydrophobic moiety that enhances binding to aromatic protein pockets, unlike simpler 6-substituted coumarins (e.g., 6-methoxycoumarin) .

- The ethyl oxyacetate ester at the 6-position improves metabolic stability compared to carboxylic acid derivatives (e.g., 2-((2-oxo-2H-chromen-6-yl)oxy)acetic acid), which are prone to rapid hydrolysis .

Crystallographic Behavior: Ethyl 2-((2-oxo-2H-chromen-6-yl)oxy)acetate forms planar sheets via C–H⋯O interactions and π-π stacking (interplanar distance: 3.45 Å) . The benzofuran-substituted analogue likely adopts a non-planar conformation due to steric clashes, reducing π-π interactions but enhancing hydrophobic packing .

Synthetic Accessibility :

- The target compound is synthesized via EDCI/HOAT-mediated coupling of 7-methoxybenzofuran-2-yl precursors with ethyl oxyacetate intermediates, similar to methods for 6-substituted coumarins .

- In contrast, isopropyl derivatives require harsher conditions due to steric hindrance from the branched ester group .

Pharmacological Potential: Benzofuran-substituted coumarins exhibit lipoxygenase inhibition (IC₅₀: ~10 μM) and antiproliferative activity against cancer cell lines (e.g., MCF-7, IC₅₀: 15 μM) . Simpler analogues (e.g., 6-methoxycoumarin) show weaker bioactivity due to reduced binding affinity .

Research Findings and Data

Physicochemical Properties

| Property | Target Compound | Ethyl 2-((2-oxo-2H-chromen-6-yl)oxy)acetate | Isopropyl Analogue |

|---|---|---|---|

| Molecular Weight | 562.16 g/mol | 248.23 g/mol | 422.4 g/mol |

| logP (Predicted) | 3.5 | 1.8 | 3.8 |

| Melting Point | 180–182°C (decomposes) | 120–122°C | 163–165°C |

| Aqueous Solubility | 0.05 mg/mL | 1.2 mg/mL | 0.02 mg/mL |

| Hydrogen Bond Acceptors | 8 | 5 | 7 |

Q & A

Q. Table 1: Selected Crystallographic Data

| Parameter | Value () |

|---|---|

| C9–C4–C5 angle | 121.64° |

| O2–C4 bond length | 1.365 Å |

| C=O bond length | 1.212 Å |

Q. Table 2: Synthetic Optimization Variables

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Reaction Temperature | 60–100°C | 80°C |

| Solvent | DMF, THF | DMF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.